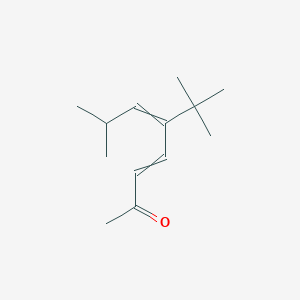![molecular formula C34H39N3O8S B15171506 N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine](/img/structure/B15171506.png)
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine is a complex organic compound with a unique structure that combines elements of furochromen and peptide chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine typically involves multiple steps, starting with the preparation of the furochromen core. This is followed by the introduction of the propanoyl group and subsequent peptide coupling reactions to attach the glycyl, valyl, and cysteine residues. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as EDCI or HATU to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale chromatography for purification. The specific conditions would depend on the desired scale of production and the availability of starting materials.
化学反応の分析
Types of Reactions
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the furochromen core and peptide backbone can be reduced to alcohols.
Substitution: The benzyl group on the cysteine residue can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
科学的研究の応用
Chemistry: As a model compound for studying peptide synthesis and modification.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its peptide backbone and functional groups. The furochromen core may also play a role in its activity by interacting with aromatic residues in proteins or other biomolecules.
類似化合物との比較
Similar Compounds
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine: A simpler analog lacking the valyl and cysteine residues.
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-alanyl-S-benzyl-D-cysteine: Similar structure but with an alanine residue instead of valine.
Uniqueness
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine is unique due to the combination of the furochromen core with a peptide sequence that includes valine and cysteine. This structure provides a unique set of functional groups and potential interactions that are not present in simpler analogs.
特性
分子式 |
C34H39N3O8S |
|---|---|
分子量 |
649.8 g/mol |
IUPAC名 |
(2S)-3-benzylsulfanyl-2-[[(2R)-3-methyl-2-[[2-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H39N3O8S/c1-18(2)29(32(40)36-26(33(41)42)17-46-16-22-9-7-6-8-10-22)37-28(39)14-35-27(38)12-11-23-20(4)25-13-24-19(3)15-44-30(24)21(5)31(25)45-34(23)43/h6-10,13,15,18,26,29H,11-12,14,16-17H2,1-5H3,(H,35,38)(H,36,40)(H,37,39)(H,41,42)/t26-,29-/m1/s1 |
InChIキー |
LNOWNWPORNCXHY-GGXMVOPNSA-N |
異性体SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CSCC4=CC=CC=C4)C(=O)O)C)C |
正規SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)


![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)



